molecular formula C18H23N3O B5713581 1-(4-ethoxybenzyl)-4-(2-pyridinyl)piperazine

1-(4-ethoxybenzyl)-4-(2-pyridinyl)piperazine

Cat. No. B5713581
M. Wt: 297.4 g/mol
InChI Key: YCVGUFAOUWTELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxybenzyl)-4-(2-pyridinyl)piperazine (EBP) is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. EBP belongs to the class of piperazine derivatives, which have been shown to possess a wide range of pharmacological activities.

Mechanism of Action

The exact mechanism of action of 1-(4-ethoxybenzyl)-4-(2-pyridinyl)piperazine is not fully understood. However, it has been suggested that 1-(4-ethoxybenzyl)-4-(2-pyridinyl)piperazine acts as a dopamine D2 receptor antagonist, serotonin 5-HT1A receptor agonist, and α2-adrenergic receptor antagonist. These actions may contribute to its antipsychotic, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects
1-(4-ethoxybenzyl)-4-(2-pyridinyl)piperazine has been shown to affect several neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. 1-(4-ethoxybenzyl)-4-(2-pyridinyl)piperazine has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-ethoxybenzyl)-4-(2-pyridinyl)piperazine in lab experiments is its high potency and selectivity. 1-(4-ethoxybenzyl)-4-(2-pyridinyl)piperazine has been shown to have a high affinity for dopamine D2 receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of using 1-(4-ethoxybenzyl)-4-(2-pyridinyl)piperazine is its potential toxicity and side effects. Careful dosing and monitoring are necessary to ensure the safety of experimental animals.

Future Directions

There are several future directions for research on 1-(4-ethoxybenzyl)-4-(2-pyridinyl)piperazine. One area of interest is its potential use in the treatment of Parkinson's disease, which is characterized by a loss of dopamine-producing neurons in the brain. 1-(4-ethoxybenzyl)-4-(2-pyridinyl)piperazine's dopamine D2 receptor antagonist activity may make it a promising candidate for this application. Another area of interest is its potential use as an anti-inflammatory agent in the treatment of autoimmune and inflammatory diseases. Further research is needed to fully understand the mechanisms underlying the effects of 1-(4-ethoxybenzyl)-4-(2-pyridinyl)piperazine and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(4-ethoxybenzyl)-4-(2-pyridinyl)piperazine involves the reaction between 4-ethoxybenzyl chloride and 2-pyridinylpiperazine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(4-ethoxybenzyl)-4-(2-pyridinyl)piperazine as a white solid. The purity of 1-(4-ethoxybenzyl)-4-(2-pyridinyl)piperazine can be improved through recrystallization and column chromatography.

Scientific Research Applications

1-(4-ethoxybenzyl)-4-(2-pyridinyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to possess antipsychotic, antidepressant, anxiolytic, and anti-inflammatory activities. 1-(4-ethoxybenzyl)-4-(2-pyridinyl)piperazine has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-2-22-17-8-6-16(7-9-17)15-20-11-13-21(14-12-20)18-5-3-4-10-19-18/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVGUFAOUWTELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5257673

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